2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-
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Overview
Description
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of heptanone, characterized by the presence of a methoxyphenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable ketone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptanone, 4-methyl-
- 4-Heptanone, 2-methyl-
- 2-Methoxyphenyl isocyanate
Uniqueness
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
306776-15-8 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(4R)-4-(4-methoxyanilino)-6-methylheptan-2-one |
InChI |
InChI=1S/C15H23NO2/c1-11(2)9-14(10-12(3)17)16-13-5-7-15(18-4)8-6-13/h5-8,11,14,16H,9-10H2,1-4H3/t14-/m1/s1 |
InChI Key |
JWBIOMXXKDROJC-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)C)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CC(CC(=O)C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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